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molecular formula C12H13NO3 B8484739 N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B8484739
M. Wt: 219.24 g/mol
InChI Key: BHEMFIDTRVUZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436043B2

Procedure details

To a mixture of 3-methyl-1-benzofuran-2-carboxylic acid (15.0 g), N,O-dimethylhydroxyamine hydrochloride (9.95 g), 1-hydroxybenzotriazole-monohydrate (15.6 g), triethylamine (14.2 mL) and N,N-dimethylformamide (150 mL) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (19.6 g), and the mixture was stirred overnight at room temperature. In addition, N,O-dimethylhydroxyamine hydrochloride (4.16 g), 1-hydroxybenzotriazole-monohydrate (6.52 g), triethylamine (5.94 mL) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (8.17 g) were added, and the mixture was stirred at room temperature for 4 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=3:7, volume ratio) to give the title object compound (16.2 g, 87%) as a colorless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
4.16 g
Type
reactant
Reaction Step Three
Quantity
6.52 g
Type
reactant
Reaction Step Three
Quantity
8.17 g
Type
reactant
Reaction Step Three
Quantity
5.94 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[C:11]([OH:13])=O.Cl.[CH3:15][NH:16][O:17][CH3:18].O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.Cl>C(N(CC)CC)C.CN(C)C=O>[CH3:18][O:17][N:16]([CH3:15])[C:11]([C:3]1[O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:2]=1[CH3:1])=[O:13] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C(OC2=C1C=CC=C2)C(=O)O
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
9.95 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
15.6 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
14.2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
4.16 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
6.52 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
8.17 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
5.94 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=3:7, volume ratio)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(=O)C=1OC2=C(C1C)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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